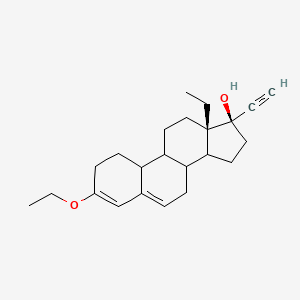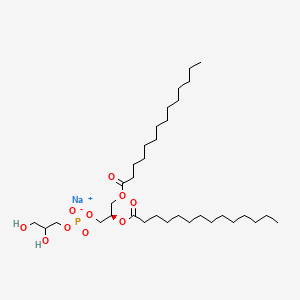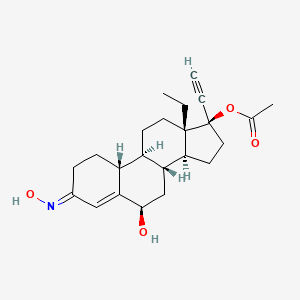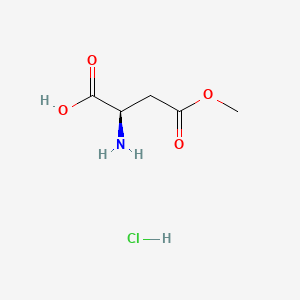
10-O-Methylprotosappanin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-O-Methylprotosappanin B is a protosappanin . It is a natural product derived from plants, specifically from the Leguminosae family and Caesalpinia sappan L . Its molecular weight is 318.32 and its formula is C17H18O6 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: OC1=CC2=C (C=C1)C3=C (C=C (OC)C (O)=C3)CC (O) (CO)CO2 . This indicates the presence of oxygen, carbon, and hydrogen atoms in its structure. For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize this SMILES string may be needed.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 318.32 and its formula is C17H18O6 . The search results do not provide further information about its physical and chemical properties. For a comprehensive analysis of these properties, more specific resources or databases may be needed.
Wissenschaftliche Forschungsanwendungen
Methylation of Cytosine in DNA and Conformational Changes : A study by Zhang et al. (2005) discussed the effect of methylation on the conformational characteristics of DNA adducts, which could be relevant to understanding the broader impacts of methylation in DNA, possibly including the effects of compounds like 10-O-Methylprotosappanin B (Zhang et al., 2005).
Role of TET Proteins in Cell Development and Function : The role of TET proteins in the oxidation of 5-methylcytosine and their impact on T and B cell development was discussed by Tsagaratou et al. (2017). This could provide insights into the cellular mechanisms that might be influenced by compounds affecting methylation processes (Tsagaratou et al., 2017).
DNA Methylation and Stroke Outcome : Soriano-Tárraga et al. (2017) investigated the role of age-related DNA methylation changes in patients after an ischemic stroke, suggesting the significance of methylation processes in health outcomes, which could be an area of interest for research on this compound (Soriano-Tárraga et al., 2017).
Methylated Cytosine-Phosphate-Guanine Sites and Prognosis in Gastric Cancer : Deng et al. (2014) explored the methylation of CpG sites of PCDH10 promoter in gastric cancer, which could be relevant in understanding how methylation changes influence cancer progression and treatment outcomes, potentially applicable to research on compounds like this compound (Deng et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
10-O-Methylprotosappanin B is a protosappanin . .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.
Action Environment
It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.
Biochemische Analyse
Cellular Effects
10-O-Methylprotosappanin B has been shown to exhibit antitumor effects. It reduces the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner . It also significantly inhibits the growth of the human colon cancer cell lines HCT-116 and SW-480
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIWBGTEYMVRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
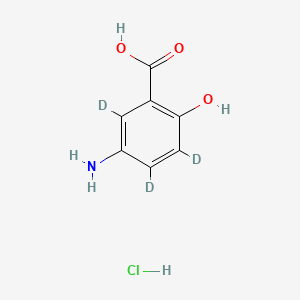
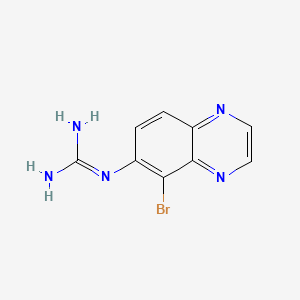
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
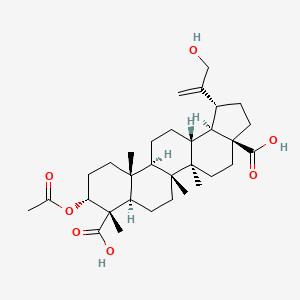
![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)
